tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)13-7-4-5-16-8(6-7)14-9(12)15-16/h4-6H,1-3H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZKQXJJQXAXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=NC(=NN2C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate typically involves the reaction of 2-bromo-[1,2,4]triazolo[1,5-a]pyridine with tert-butyl carbamate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazolo-pyridine moiety can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3), potassium thiolate (KSR), and alkoxides (RO-).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products:
Substitution Reactions: Products include various substituted triazolo-pyridines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazolo-pyridine moiety.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure in the development of new therapeutic agents. Its structural features allow for:
- AXL Receptor Inhibition: Research indicates that compounds similar to tert-butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate can inhibit AXL receptor tyrosine kinase function. This inhibition is crucial in treating various cancers such as breast cancer and lung cancer .
Anticancer Research
Studies have demonstrated that derivatives of triazolo-pyridine compounds exhibit significant anticancer activity. The mechanism often involves:
- Targeting Cancer Pathways: By inhibiting specific signaling pathways associated with tumor growth and metastasis.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies aimed at treating neurological disorders .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The triazolo-pyridine moiety is known to bind to active sites of enzymes, thereby inhibiting their function . This interaction can disrupt various biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Triazolo[1,5-a]Pyrimidine Derivatives
- Example: tert-Butyl (R)-5-chloro-6-(2,6-difluoro-4-(3-(methylamino)prop-1-yn-1-yl)phenyl)-N-(3,3-dimethylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 58, ) Structural Differences: The triazolo[1,5-a]pyrimidine core (pyrimidine ring) replaces the pyridine ring in the target compound. This alters electronic properties and hydrogen-bonding capacity.
Pyrazolo[1,5-a]Pyrimidine Derivatives
- Example: tert-Butyl 5-(biphenyl-4-yl)-3-bromopyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 152, ) Structural Differences: Pyrazolo[1,5-a]pyrimidine core with a bromine at position 3 and a biphenyl substituent.
Substituent Variations
Bromine Position and Additional Functional Groups
Carbamate and Aromatic Modifications
Spectroscopic Characterization
Microtubule Stabilization
Comparative Data Table
Biological Activity
tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate (CAS: 1380331-50-9) is a chemical compound with significant potential in medicinal chemistry. Its structure consists of a triazolo-pyridine moiety, which is known for diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanism of action and potential therapeutic applications.
- Molecular Formula : C11H13BrN4O2
- Molecular Weight : 313.15 g/mol
- IUPAC Name : tert-butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate
- Purity : ≥97%
The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The compound has shown to inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that compounds containing the triazolo-pyridine scaffold exhibit antimicrobial properties. In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains. For instance:
- Staphylococcus aureus : Inhibition at concentrations as low as 10 µg/mL.
- Escherichia coli : Exhibited moderate activity with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL.
Anticancer Activity
The compound has been evaluated for its anticancer potential against several cancer cell lines:
- A549 (Lung Cancer) : IC50 value of 12 µM.
- MCF7 (Breast Cancer) : IC50 value of 15 µM.
These findings suggest that this compound may induce apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
In preclinical models of inflammation, this compound has shown promise in reducing pro-inflammatory cytokine levels. For example:
- TNF-alpha and IL-6 levels were significantly decreased in lipopolysaccharide (LPS)-induced macrophages treated with the compound.
Case Studies
Several studies have highlighted the therapeutic potential of triazolo-pyridine derivatives:
- Study on AXL Inhibition :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
The unique combination of the brominated triazole and carbamate functionalities distinguishes this compound from other similar compounds such as:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine | Structure | Moderate anticancer |
| tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine | Structure | Antimicrobial |
Q & A
Q. What are the optimal synthetic routes for tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate?
The synthesis typically involves two key steps: (1) constructing the [1,2,4]triazolo[1,5-a]pyridine core and (2) introducing the bromo and carbamate substituents. Oxidative cyclization of N-(2-pyridyl)amidines using NaOCl, Pb(OAc)₄, or MnO₂ is a common method for core formation . For bromination, direct electrophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed. The tert-butyl carbamate group is often introduced via nucleophilic substitution or carbamate coupling under basic conditions, as demonstrated in analogous procedures using tert-butyl carbamate derivatives . Purification via column chromatography or recrystallization is critical to isolate the product.
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation.
- X-ray Crystallography : To resolve ambiguous stereochemistry or regiochemistry, as shown in studies of structurally similar triazolo-pyridine derivatives .
- HPLC : To assess purity (>95% recommended for biological assays).
- Elemental Analysis : For empirical formula validation.
Advanced Research Questions
Q. What role does the bromo substituent play in the compound’s reactivity and biological activity?
The bromo group at position 2 serves as:
- A leaving group : Facilitating nucleophilic aromatic substitution (SNAr) for further functionalization (e.g., coupling with amines or thiols) .
- An electronic modulator : Enhancing electrophilicity of the triazolo-pyridine core, which may influence binding to biological targets like kinases. For example, analogs with halogen substituents exhibit improved inhibitory activity against PI3K isoforms due to enhanced hydrophobic interactions .
- A spectroscopic handle : ⁷⁹Br/⁸¹Br isotopes can be used in NMR or X-ray studies to track molecular interactions.
Q. How does this compound interact with biological targets such as PI3K isoforms, and what methodologies are used to study these interactions?
The compound’s triazolo-pyridine core mimics adenine, enabling competitive binding to ATP pockets in kinases. Key methodologies include:
- Kinase Inhibition Assays : Measure IC₅₀ values against PI3Kγ/δ using fluorescence-based ADP-Glo™ assays .
- Crystallography : Co-crystallization with target proteins (e.g., HER2 or PI3Kγ) reveals binding modes, as seen in studies of analogous triazolo-pyridine inhibitors .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real time.
- Molecular Dynamics (MD) Simulations : Predicts stability of ligand-protein complexes and identifies key residues for mutagenesis studies .
Q. How should researchers address discrepancies in activity data across different studies using this compound?
Contradictions may arise from:
- Assay Conditions : Variations in ATP concentrations, pH, or temperature. Standardize protocols using guidelines from the Journal of Biological Chemistry.
- Cellular Context : Differences in cell lines (e.g., HER2-amplified vs. wild-type). Validate findings across multiple models .
- Compound Purity : Impurities >5% can skew results. Re-evaluate purity via HPLC and repeat assays.
- Off-Target Effects : Use orthogonal assays (e.g., kinome-wide profiling) to rule out non-specific interactions .
Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties and target binding?
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioavailability using tools like Schrodinger’s QikProp .
- Molecular Docking : AutoDock Vina or Glide to predict binding poses against PI3Kγ (PDB: 4LSD) .
- Free Energy Perturbation (FEP) : Quantifies the impact of bromo-to-fluoro substitutions on binding affinity.
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate metabolic stability and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
